3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
Description
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN3/c1-11(2)4-3-5-12-7-8(9)6-10-12/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSVTHQIASKDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618922 | |
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-53-5 | |
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-bromo-1H-pyrazole can be prepared by reacting 4-bromoacetophenone with hydrazine hydrate under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine.
Dimethylation: Finally, the primary amine is dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can yield secondary or primary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitated by the bromine substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or primary amines.
Coupling: Biaryl or styrene derivatives.
Scientific Research Applications
Pharmacological Studies
3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine has been investigated for its role as a potential agonist for transient receptor potential (TRP) channels, specifically TRPC3 and TRPC6. These channels are implicated in various physiological processes, including cardiac contractility and sensory perception. The compound's structure allows it to interact selectively with these channels, making it a candidate for further pharmacological exploration .
Cancer Research
Recent studies have highlighted the significance of pyrazolopyrimidine derivatives, related to the compound , as potential therapeutic agents in oncology. The ability of these compounds to modulate TRP channels can influence cancer cell proliferation and apoptosis. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in preclinical models .
Neuroscience
The modulation of TRP channels also extends to neuroscience, where they play a role in pain perception and neuroinflammation. Research indicates that compounds like this compound could be utilized in developing analgesics or treatments for neurodegenerative diseases by affecting neuronal excitability .
Case Study 1: TRP Channel Modulation
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazolopyrimidine derivatives as TRPC3/6 channel modulators. The findings indicated that certain substitutions on the pyrazole ring significantly enhanced agonistic activity, suggesting that modifications similar to those found in this compound could lead to more potent compounds .
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines demonstrated that pyrazolopyrimidine derivatives could induce apoptosis through TRP channel modulation. The results indicated that compounds with structural similarities to this compound exhibited significant anti-cancer activity, warranting further exploration into their mechanisms of action .
Mechanism of Action
The mechanism of action for compounds like 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine typically involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom and dimethylamino group can influence binding affinity and selectivity, affecting the compound’s biological activity.
Comparison with Similar Compounds
Dihydroisobenzofuran Derivatives
- S-5/R-5 Enantiomers :
These enantiomers (3-(5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine) share the N,N-dimethylpropan-1-amine chain but replace the pyrazole with a dihydroisobenzofuran ring. The fluorine substituent increases electronegativity and metabolic stability compared to bromine. S-5 exhibits a higher optical rotation ([α]D²⁵ = +2.73) than R-5, suggesting stereochemical impacts on biological target interactions . - IMP-3 :
IMP-3 (3-[(1RS)-5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine) is a diastereomeric impurity of citalopram. Its racemic form (RS) complicates chromatographic separation, requiring enantioselective methods for quantification .
Pyrazole-Based Analogs
- 3-(3,4-Diphenylpyrazol-1-yl)-N,N-dimethylpropan-1-amine :
This compound substitutes bromine with phenyl groups at the 3- and 4-positions of the pyrazole ring. The increased hydrophobicity (logP ~3.5 estimated) may reduce aqueous solubility but enhance membrane permeability compared to the brominated analog. Safety data indicate it requires handling as a hazardous substance (CAS 80410-36-2) . - 4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine: Replacing the dimethylaminopropyl chain with a methylsulfonylpropyl group introduces an electron-withdrawing sulfonyl moiety. This alteration likely reduces basicity (pKa ~7 vs. ~9 for dimethylamine) and modifies target affinity .
Pharmacologically Active Derivatives
- 3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine): This bifluorene derivative contains two dimethylaminopropyl chains and bromine atoms. The extended conjugated system may enhance DNA intercalation or protein binding, though increased molecular weight (494.31 g/mol) could limit bioavailability .
- Quinazoline Inhibitors: Compound 29a (3-(6-Chloro-2-methyl-4-p-tolylquinazolin-3(4H)-yl)-N,N-dimethylpropan-1-amine) shares the dimethylaminopropyl chain but targets trypanothione reductase in Trypanosoma cruzi.
Comparative Data Table
Key Research Findings
- Synthetic Yields : Brominated pyrazoles (e.g., target compound) are typically synthesized in moderate yields (45–49%) via Suzuki-Miyaura coupling, whereas dihydroisobenzofurans (e.g., S-5) achieve higher yields (95%) under similar conditions .
- Chromatographic Behavior : Enantiomers like S-5/R-5 require chiral stationary phases for separation, while IMP-3 necessitates methods with ≤0.1% detection limits due to its status as a pharmaceutical impurity .
- Biological Activity: The dimethylaminopropyl chain is critical for CNS activity, as seen in citalopram analogs. Bromine enhances target affinity via halogen bonding, but phenyl groups (e.g., in diphenylpyrazole) may reduce specificity .
Biological Activity
3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine is a synthetic organic compound characterized by a pyrazole ring substituted with a bromine atom and a dimethylamino propyl chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development.
- Molecular Formula : C₈H₁₄BrN₃
- Molecular Weight : 232.12 g/mol
- CAS Number : 847818-53-5
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the dimethylamino group can enhance binding affinity and selectivity, influencing the compound's pharmacological effects .
Biological Activities
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:
- Anticancer Activity : Pyrazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated significant inhibition of tumor growth in preclinical models .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes. For example, pyrazole derivatives have been reported to inhibit carbonic anhydrases and cholinesterases, which are crucial for several physiological processes .
- Antimicrobial Properties : Some studies suggest that compounds similar to this compound possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 3-(4-Chloro-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine | Moderate enzyme inhibition | Chlorine substituent |
| 3-(4-Fluoro-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine | Lower cytotoxicity than brominated analog | Fluorine substituent |
| 3-(4-Methyl-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amines | Antibacterial activity | Methyl group enhances lipophilicity |
The presence of the bromine atom in 3-(4-Bromo) significantly influences its reactivity and biological interactions compared to its chloro and fluoro analogs, potentially leading to unique therapeutic applications.
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Anticancer Studies : A study published in PubMed evaluated various pyrazole compounds against cancer cell lines, revealing that some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Enzyme Inhibition Profiles : Research on isatin Mannich bases demonstrated that similar structures could effectively inhibit acetylcholinesterase and carbonic anhydrase at nanomolar concentrations, suggesting that modifications like those in 3-(4-Bromo) could yield promising inhibitors .
- Antimicrobial Activity : A comprehensive review noted that pyrazole derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, supporting their potential as lead compounds in antibiotic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
